1-Phenylpiperazine dihydrochloride 1-Phenylpiperazine dihydrochloride Phenylpiperazine is the base compound from which a broad series of bioactive products are derived. Many are entactogenic drugs which induce central serotonin release. Substituted phenylpiperazines, such as 1-(3-chlorophenyl)piperazine, have been identified as designer drugs or drugs of abuse. This product is intended for forensic applications.
Brand Name: Vulcanchem
CAS No.: 4004-95-9
VCID: VC21140793
InChI: InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2
SMILES: C1CN(CCN1)C2=CC=CC=C2.Cl.Cl
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol

1-Phenylpiperazine dihydrochloride

CAS No.: 4004-95-9

Cat. No.: VC21140793

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

1-Phenylpiperazine dihydrochloride - 4004-95-9

Specification

CAS No. 4004-95-9
Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
IUPAC Name 1-phenylpiperazine
Standard InChI InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2
Standard InChI Key YZTJYBJCZXZGCT-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CC=CC=C2.Cl.Cl
Canonical SMILES C1CN(CCN1)C2=CC=CC=C2
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Identity and Physical Properties

1-Phenylpiperazine dihydrochloride is derived from phenylpiperazine, which features a phenyl group bound to a piperazine ring. The parent compound has the chemical formula C₁₀H₁₄N₂, while the dihydrochloride salt form incorporates two hydrochloride molecules, resulting in a modified structure.

Basic Characteristics

The parent compound 1-phenylpiperazine has a molar mass of 162.23 g/mol, while the dihydrochloride salt has a higher molecular weight due to the addition of two HCl molecules . It's important to distinguish between the dihydrochloride form and the monohydrochloride form (CAS 2210-93-7), which has a molecular formula of C₁₀H₁₅ClN₂ and a molecular weight of 198.69 g/mol .

Physical Properties

Table 1: Physical Properties Comparison of 1-Phenylpiperazine Forms

PropertyFree Base (1-Phenylpiperazine)Hydrochloride SaltDihydrochloride Salt
Physical stateLiquidSolidSolid
ColorClear colorless to yellowWhite to off-whiteWhite to off-white
Melting point18.8°C247-250°CHigher than monohydrochloride
Boiling point286°C--
Density1.062 g/mL at 25°C~0.985 g/mL at 20°C-
Water solubilityInsolubleSolubleHighly soluble

The significant difference in melting points between the free base and salt forms demonstrates how salt formation substantially alters the physical properties of the compound . The dihydrochloride form offers improved water solubility compared to both the free base and monohydrochloride forms, making it potentially more suitable for certain pharmaceutical applications.

Synthesis Methods

Several approaches exist for synthesizing 1-phenylpiperazine and its salt forms, with variations depending on the intended application and scale of production.

Laboratory Synthesis

One common laboratory method for synthesizing the parent compound involves Buchwald-Hartwig coupling reactions. Under nitrogen atmosphere, potassium tert-butylate, a nickel complex catalyst, amines, and aryl chlorides are combined in 1,4-dioxane and heated to 90°C for approximately 4 hours. This method has reported yields of around 88% .

Industrial Production

Industrial production methods for phenylpiperazine typically employ the reaction of aniline with bis-(2-chloroethyl)amine hydrochloride. This approach is favored for its simplicity, cost-effectiveness, and high yield (>75%). The resulting product typically has a purity exceeding 99.5%.

Salt Formation

The dihydrochloride salt is typically prepared by treating the free base with hydrogen chloride in an appropriate solvent, such as diethyl ether or isopropanol, followed by recrystallization to obtain the pure salt form. This process increases stability and water solubility compared to the free base.

Mechanism of Action

1-Phenylpiperazine dihydrochloride exhibits various pharmacological activities through multiple mechanisms, with its effects on neurotransmitter systems being particularly significant.

Neurotransmitter System Interactions

The compound demonstrates activity at several important receptor systems:

GABA Receptor Interaction

1-Phenylpiperazine dihydrochloride functions as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. As a GABA receptor agonist, it increases the frequency of opening of GABA-activated chloride channels, leading to hyperpolarization of cell membranes and inhibition of action potentials.

Serotonergic System Effects

Research indicates that the compound interacts with various serotonin receptor subtypes, contributing to its potential anxiolytic and antidepressant-like effects observed in experimental models. These interactions with the serotonergic system make it a compound of interest in neuropsychiatric research.

Biochemical Pathways

At the molecular level, 1-phenylpiperazine dihydrochloride likely exerts its effects through binding interactions with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression. The compound's ability to modulate multiple signaling pathways contributes to its diverse pharmacological profile.

Pharmacological Applications

The pharmacological versatility of 1-phenylpiperazine dihydrochloride has led to exploration of its potential in various therapeutic areas.

Antidepressant Activity

Studies have shown that the compound acts as a serotonin receptor antagonist, which may contribute to its antidepressant-like effects. Its ability to modulate serotonin pathways influences mood and behavior, making it a candidate for further research in depression treatment.

Anxiolytic Effects

Research indicates that 1-phenylpiperazine dihydrochloride may exhibit anxiolytic properties. Its influence on neurotransmitter levels can lead to reduced anxiety symptoms in animal models, suggesting potential applications in anxiety disorder treatment.

Antitussive Properties

The compound has demonstrated antitussive (cough-suppressing) effects, which are relevant in the formulation of cough medications. Its mechanism involves modulation of cough reflex pathways, providing another potential therapeutic application.

Agricultural Applications

Recent studies have synthesized phenylpiperazine derivatives that demonstrate acaricidal activity against agricultural pests like Tetranychus urticae (two-spotted spider mite). This highlights the compound's potential applications beyond human medicine into agricultural pest control.

Toxicological Profile

Understanding the toxicological properties of 1-phenylpiperazine dihydrochloride is crucial for its safe application in research and potential therapeutic use.

Acute Toxicity

The parent compound phenylpiperazine demonstrates significant toxicity, with an oral LD50 in rats of 210 mg/kg. The salt forms may exhibit different toxicity profiles, but caution is still warranted in handling and administering these compounds.

Cellular Effects

Studies have investigated the compound's effects on cellular systems. It has been shown to enhance transepithelial transport with minimal cytotoxicity, suggesting potential applications in drug delivery systems. Further research into its long-term cellular effects is necessary for comprehensive safety evaluation.

Comparative Analysis with Related Compounds

1-Phenylpiperazine dihydrochloride belongs to a larger class of piperazine derivatives, each with unique properties and applications.

Structural Analogs

Several related compounds share structural similarities but exhibit distinct pharmacological profiles:

Table 2: Comparison of 1-Phenylpiperazine with Related Compounds

CompoundStructureKey DifferencesPrimary Applications
1-PhenylpiperazinePhenyl group attached to piperazineBase compoundVarious pharmacological applications
BenzylpiperazineBenzyl instead of phenyl groupStimulant propertiesPreviously used as recreational drug
1-Methyl-2-phenylpiperazineAdditional methyl groupDifferent receptor selectivityResearch compound
DiphenylpiperazineTwo phenyl groupsEnhanced lipophilicityPharmaceutical synthesis

Each structural modification results in altered receptor binding profiles and pharmacological activities, highlighting the importance of structure-activity relationships in drug development.

Structure-Activity Relationships

Investigations into the structure-activity relationships (SAR) of piperazine derivatives have led to the development of compounds with improved solubility and bioavailability. Modifications that enhance interaction with biological targets can significantly improve therapeutic outcomes and reduce side effects.

Recent Research Developments

Ongoing research continues to expand our understanding of 1-phenylpiperazine dihydrochloride and its potential applications.

Antimicrobial Research

Recent studies have evaluated the antimicrobial properties of compounds containing the phenylpiperazine moiety. Investigations of ultrashort-acting beta-adrenoceptor antagonists highlighted that derivatives with phenylpiperazine exhibited varying degrees of antimicrobial activity against bacterial strains, including Staphylococcus aureus and Escherichia coli.

Some derivatives have demonstrated enhanced efficacy against Candida albicans, with one compound showing a minimum inhibitory concentration (MIC) of 0.78 mg/mL, suggesting potential antifungal applications.

Drug Delivery Applications

Research has shown that 1-phenylpiperazine can significantly enhance transepithelial transport across intestinal barriers with low cytotoxicity. Studies using Caco-2 cell models revealed that certain derivatives could improve the permeability of marker compounds over 100-fold compared to controls.

Substitutions on the phenyl ring influenced both efficacy and toxicity profiles, suggesting potential applications in oral drug delivery systems where improved intestinal absorption is desired.

Detection Methods Development

The compound has also been implicated in the development of detection methods for piperazine derivatives. Research has established rapid testing approaches using liquid chromatography-mass spectrometry (LC-MS) to identify these compounds in biological samples, aiding in clinical toxicology and forensic applications.

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